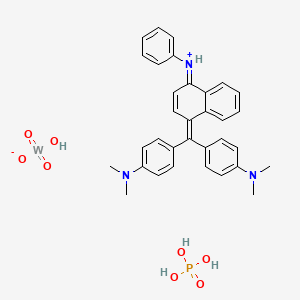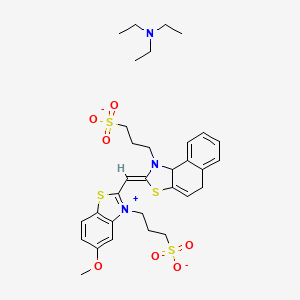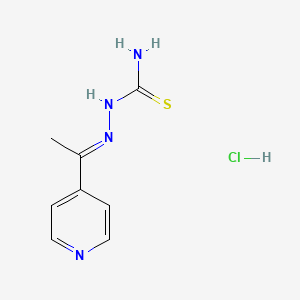
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and aromatic rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves multiple steps. The process typically begins with the diazotization of 2-methyl-4-sulphophenylamine, followed by coupling with 2-methyl-4-aminophenol to form the azo compound. This intermediate is then further reacted with 4-hydroxy-3-nitro-2-naphthalenesulfonic acid under controlled conditions to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by washing and drying to obtain the pure compound in its sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction typically yields amines
Applications De Recherche Scientifique
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes, providing vibrant colors for different materials.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with different biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The aromatic rings provide stability and contribute to the compound’s vibrant color properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-5-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but lacks the acetamido and benzoyl groups.
Trisodium bis(2-((2,4-dihydroxy-3-(2-methyl-4-sulphophenyl)azo)phenyl)azo)benzoato(3-)chromate(3-): Contains multiple azo groups and is used in similar applications.
Uniqueness
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse applications. The presence of acetamido and benzoyl groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
94108-93-7 |
|---|---|
Formule moléculaire |
C33H26N6Na2O9S2 |
Poids moléculaire |
760.7 g/mol |
Nom IUPAC |
disodium;7-[(3-acetamidobenzoyl)amino]-4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H28N6O9S2.2Na/c1-18-13-25(36-37-29-12-9-26(14-19(29)2)49(43,44)45)8-11-28(18)38-39-31-30(50(46,47)48)17-22-16-24(7-10-27(22)32(31)41)35-33(42)21-5-4-6-23(15-21)34-20(3)40;;/h4-17,41H,1-3H3,(H,34,40)(H,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
GGAZSKSODPPSRK-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)


![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

